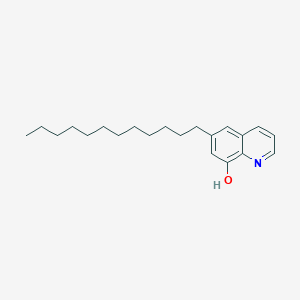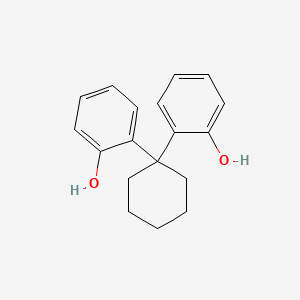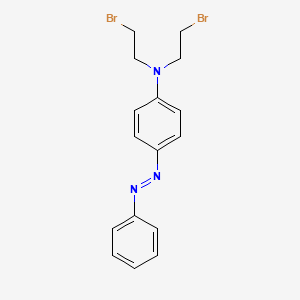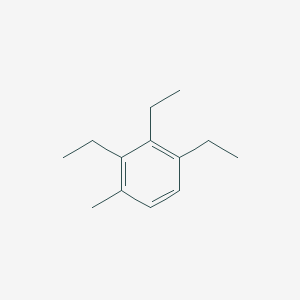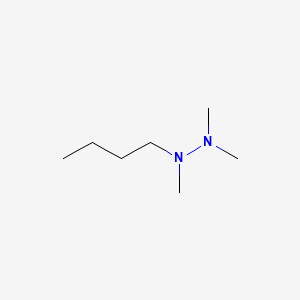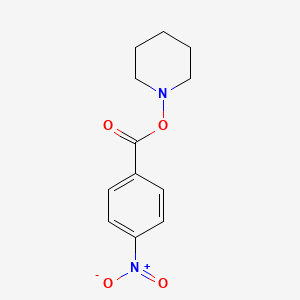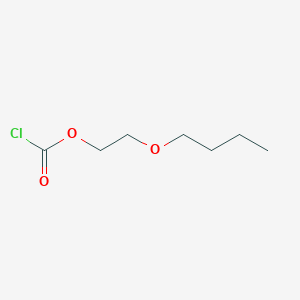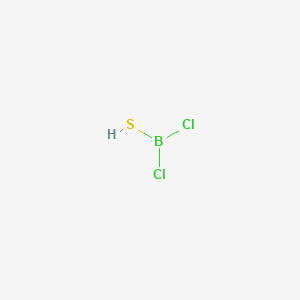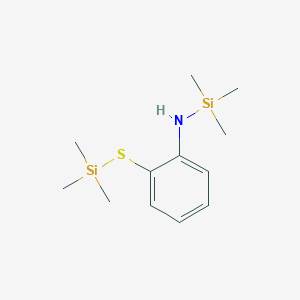
2-Aminothiophenol, N,S-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiophenol, N,S-bis(trimethylsilyl)- is an organosulfur compound with the molecular formula C₁₂H₂₃NSSi₂ and a molecular weight of 269.554. This compound is a derivative of 2-aminothiophenol, where the amino and thiol groups are protected by trimethylsilyl groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- typically involves the protection of the amino and thiol groups of 2-aminothiophenol. One common method is the reaction of 2-aminothiophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminothiophenol, N,S-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Aminothiophenol, N,S-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- involves its ability to act as a nucleophile due to the presence of the amino and thiol groups. The trimethylsilyl groups protect these reactive sites during chemical reactions, allowing for selective transformations. The compound can interact with various molecular targets, including enzymes and proteins, through nucleophilic attack or coordination with metal centers.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiophenol: The parent compound without the trimethylsilyl protection.
3-Aminothiophenol, N,S-bis(trimethylsilyl)-: A positional isomer with the amino group at the 3-position.
2-Aminothiophenol, N,N,S-trimethyl-: A derivative with additional methyl groups on the amino group.
Uniqueness
2-Aminothiophenol, N,S-bis(trimethylsilyl)- is unique due to the presence of both amino and thiol groups protected by trimethylsilyl groups. This protection allows for selective reactions and enhances the stability of the compound. The trimethylsilyl groups can be easily removed under mild conditions, making the compound versatile for various synthetic applications.
Propiedades
Número CAS |
43112-58-9 |
|---|---|
Fórmula molecular |
C12H23NSSi2 |
Peso molecular |
269.55 g/mol |
Nombre IUPAC |
N-trimethylsilyl-2-trimethylsilylsulfanylaniline |
InChI |
InChI=1S/C12H23NSSi2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10,13H,1-6H3 |
Clave InChI |
BAQIMKXAGKHCLL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC1=CC=CC=C1S[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



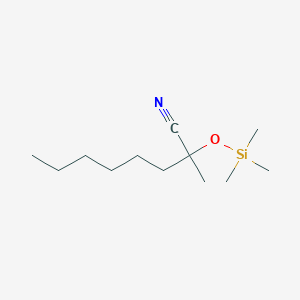
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
